2-Chloro-1,1,1,4-tetrafluorobut-2-ene
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Overview
Description
2-Chloro-1,1,1,4-tetrafluorobut-2-ene is an organic compound with the molecular formula C4H3ClF4 It is a halogenated alkene, characterized by the presence of chlorine and fluorine atoms attached to a butene backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-1,1,1,4-tetrafluorobut-2-ene typically involves the halogenation of butene derivatives. One common method is the reaction of 2-chlorobutene with tetrafluoromethane under specific conditions to introduce the fluorine atoms. The reaction is usually carried out in the presence of a catalyst, such as aluminum chloride, at elevated temperatures to facilitate the halogenation process.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the halogenation process while minimizing by-products.
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-1,1,1,4-tetrafluorobut-2-ene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as hydroxide ions, to form different derivatives.
Addition Reactions: The double bond in the butene backbone allows for addition reactions with hydrogen, halogens, and other electrophiles.
Oxidation and Reduction Reactions: The compound can be oxidized to form epoxides or reduced to form alkanes.
Common Reagents and Conditions:
Substitution Reactions: Typically involve nucleophiles like hydroxide ions or amines in polar solvents.
Addition Reactions: Often use halogens (e.g., bromine) or hydrogen in the presence of catalysts.
Oxidation and Reduction Reactions: Utilize oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.
Major Products Formed:
Substitution Reactions: Produce derivatives such as 2-hydroxy-1,1,1,4-tetrafluorobut-2-ene.
Addition Reactions: Yield products like 2,3-dichloro-1,1,1,4-tetrafluorobutane.
Oxidation and Reduction Reactions: Form compounds like 2-chloro-1,1,1,4-tetrafluorobutane.
Scientific Research Applications
2-Chloro-1,1,1,4-tetrafluorobut-2-ene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated organic molecules.
Biology: Investigated for its potential use in the development of fluorinated pharmaceuticals.
Medicine: Explored for its role in the synthesis of fluorinated drugs with improved bioavailability and metabolic stability.
Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as high thermal and chemical stability.
Mechanism of Action
The mechanism of action of 2-Chloro-1,1,1,4-tetrafluorobut-2-ene involves its interaction with various molecular targets and pathways. The presence of halogen atoms, particularly fluorine, enhances the compound’s reactivity and stability. In biological systems, it may interact with enzymes and receptors, influencing metabolic pathways and cellular processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
2-Chloro-1,1,1,4,4,4-hexafluorobut-2-ene: Similar structure but with additional fluorine atoms, leading to different chemical properties and reactivity.
1,1,1,4-tetrafluorobut-2-ene: Lacks the chlorine atom, resulting in distinct reactivity and applications.
2-Bromo-1,1,1,4-tetrafluorobut-2-ene:
Uniqueness: 2-Chloro-1,1,1,4-tetrafluorobut-2-ene is unique due to its specific combination of chlorine and fluorine atoms, which imparts distinct chemical properties. This combination allows for a wide range of chemical reactions and applications, making it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
2-chloro-1,1,1,4-tetrafluorobut-2-ene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3ClF4/c5-3(1-2-6)4(7,8)9/h1H,2H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USNKISPGPVQSDY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C=C(C(F)(F)F)Cl)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3ClF4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60378737 |
Source
|
Record name | 2-Chloro-1,1,1,4-tetrafluorobut-2-ene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60378737 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.51 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
175400-96-1 |
Source
|
Record name | 2-Butene, 2-chloro-1,1,1,4-tetrafluoro- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=175400-96-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Chloro-1,1,1,4-tetrafluorobut-2-ene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60378737 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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